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molecular formula C7H12O3 B8384567 1-Acetoxy-2-pentanone

1-Acetoxy-2-pentanone

Cat. No. B8384567
M. Wt: 144.17 g/mol
InChI Key: BASABAYVDBBLTL-UHFFFAOYSA-N
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Patent
US06867333B2

Procedure details

MS (CI): m/z (%)=43 (39), 45 (22), 57 (34), 91 (19), 119 (10), 145 (9), 173 (9), 189 (14), 190 (78), 191 (18), 233 (45), 246 (22), 251 (100), 252 (11), 307 (44).
[Compound]
Name
( 39 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 18 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 45 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 22 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 44 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 22 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( 34 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
( 19 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
( 14 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
( 78 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](CCCC(C)COC1CCCCO1)=[CH:3][CH2:4][CH:5]([O:15][C:16](=[O:18])[CH3:17])C(C)=CC1N=C(C)SC=1.C(OC(CC=C(C)CCCC(C)COC1CCCCO1)C(=O)C)(=[O:34])C>>[C:16]([O:15][CH2:5][C:4](=[O:34])[CH2:3][CH2:2][CH3:1])(=[O:18])[CH3:17]

Inputs

Step One
Name
( 39 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 18 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C(C)=O)CC=C(CCCC(COC1OCCCC1)C)C
Step Three
Name
( 45 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 22 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 44 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( 22 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( 34 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
( 19 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC(C(=CC=1N=C(SC1)C)C)OC(C)=O)CCCC(COC1OCCCC1)C
Step Eleven
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
( 14 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
( 78 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OCC(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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